molecular formula C22H13NO5 B14324934 2-[3-(4-Nitrophenyl)acryloyl]-3H-naphtho[2,1-b]pyran-3-one CAS No. 107096-89-9

2-[3-(4-Nitrophenyl)acryloyl]-3H-naphtho[2,1-b]pyran-3-one

Cat. No.: B14324934
CAS No.: 107096-89-9
M. Wt: 371.3 g/mol
InChI Key: RIUHIBIWHUVSTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(4-Nitrophenyl)acryloyl]-3H-naphtho[2,1-b]pyran-3-one is an organic compound that belongs to the class of naphthopyran derivatives This compound is characterized by its complex structure, which includes a naphthopyran core, an acrylate moiety, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Nitrophenyl)acryloyl]-3H-naphtho[2,1-b]pyran-3-one typically involves a multi-step process. One common method includes the condensation of 4-nitrobenzaldehyde with 3-acetyl-2H-chromen-2-one in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product through a Knoevenagel condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Nitrophenyl)acryloyl]-3H-naphtho[2,1-b]pyran-3-one can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-[3-(4-Nitrophenyl)acryloyl]-3H-naphtho[2,1-b]pyran-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-[3-(4-Nitrophenyl)acryloyl]-3H-naphtho[2,1-b]pyran-3-one is not fully understood. it is believed to interact with various molecular targets and pathways. The nitrophenyl group may play a role in its biological activity by interacting with cellular proteins and enzymes, leading to potential antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(4-Methylphenyl)acryloyl]-3H-naphtho[2,1-b]pyran-3-one
  • 2-[3-(4-Chlorophenyl)acryloyl]-3H-naphtho[2,1-b]pyran-3-one
  • 2-[3-(4-Methoxyphenyl)acryloyl]-3H-naphtho[2,1-b]pyran-3-one

Uniqueness

2-[3-(4-Nitrophenyl)acryloyl]-3H-naphtho[2,1-b]pyran-3-one is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it different from other similar compounds that may have different substituents on the phenyl ring, leading to variations in their chemical reactivity and biological activity.

Properties

CAS No.

107096-89-9

Molecular Formula

C22H13NO5

Molecular Weight

371.3 g/mol

IUPAC Name

2-[3-(4-nitrophenyl)prop-2-enoyl]benzo[f]chromen-3-one

InChI

InChI=1S/C22H13NO5/c24-20(11-7-14-5-9-16(10-6-14)23(26)27)19-13-18-17-4-2-1-3-15(17)8-12-21(18)28-22(19)25/h1-13H

InChI Key

RIUHIBIWHUVSTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.